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Methyl 6-chloro-3-methylpyrazine-

2-carboxylate

Cat. No.: B2681114 Get Quote

An In-Depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate: Synthesis,

Characterization, and Applications in Modern Drug Discovery

Executive Summary

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a highly functionalized heterocyclic

compound that has emerged as a pivotal building block in medicinal chemistry. Its pyrazine

core, a privileged scaffold found in numerous FDA-approved drugs, combined with strategically

placed reactive groups—a chloro moiety, a methyl group, and a methyl ester—makes it an

exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.

This guide provides a comprehensive technical overview of its synthesis, physicochemical

properties, spectroscopic signature, and, most importantly, its strategic application in the

development of novel therapeutics, particularly in the realms of kinase inhibitors and

antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage this valuable synthon in their research

programs.

Introduction: The Pyrazine Scaffold in Medicinal
Chemistry
The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen

atoms at positions 1 and 4. This structural motif is of profound interest in drug discovery, as it is
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present in several clinically successful drugs, including the anti-tuberculosis agent

Pyrazinamide, the first-in-class proteasome inhibitor Bortezomib, and the antiviral Favipiravir.[1]

[2] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can

significantly influence the molecule's solubility, metabolic stability, and binding affinity to

biological targets.[3]

Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS No. 1166831-45-3) is a prime

example of a decorated pyrazine scaffold designed for synthetic utility. Each functional group

serves a distinct purpose:

The 6-chloro group is an excellent leaving group, ideal for nucleophilic aromatic substitution

(SNAr) reactions or for participating in palladium-catalyzed cross-coupling reactions.

The 2-methyl ester provides a handle for hydrolysis and subsequent amide bond formation,

a cornerstone of medicinal chemistry.

The 3-methyl group can provide beneficial steric interactions or lipophilicity in a final drug

candidate, influencing selectivity and pharmacokinetic properties.

This combination of features makes it a sought-after intermediate for constructing libraries of

compounds aimed at various therapeutic targets.

Physicochemical and Safety Profile
The fundamental properties of Methyl 6-chloro-3-methylpyrazine-2-carboxylate are

summarized below. Proper handling and storage are critical for maintaining its integrity.
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Property Value Reference(s)

CAS Number 1166831-45-3 [4][5]

Molecular Formula C₇H₇ClN₂O₂ [4]

Molecular Weight 186.59 g/mol [4]

Appearance White solid [4]

Storage Conditions Sealed in dry, 2-8°C [5]

Boiling Point 258.5±35.0 °C (Predicted) [4]

Density 1.314±0.06 g/cm³ (Predicted) [4]

GHS Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H332 (Harmful if

inhaled), H335 (May cause

respiratory irritation)

[5]

Synthesis and Purification: A Validated Protocol
A reliable synthetic route for Methyl 6-chloro-3-methylpyrazine-2-carboxylate has been

documented, providing a clear pathway for its laboratory-scale production. The process

involves the chlorination of a pyrazinone precursor.[4]

Detailed Experimental Protocol
Reaction: Preparation of Methyl 6-chloro-3-methylpyrazine-2-carboxylate.[4]

Reaction Setup: To a suitable reaction vessel, add the starting material, intermediate 64-4

(CAS 1166831-47-5) (1.0 eq, e.g., 314 mg, 1.87 mmol).

Reagent Addition: Under stirring, add phosphorochloridic acid (POCl₃) (12.0 eq, e.g., 2.09

mL, 22.40 mmol). A suspension will form.

Heating: Heat the reaction mixture to 90 °C and maintain for 70 minutes. Monitor the reaction

progress by a suitable method (e.g., TLC or LC-MS).
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Quenching: Upon completion, cool the reaction mixture. Slowly add the mixture dropwise to

cold water (e.g., 20 mL) over 2-3 hours. It is critical to maintain the temperature of the

aqueous mixture below 40 °C using an external cooling bath (e.g., an ice bath). This step

quenches the excess POCl₃.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with

dichloromethane (DCM) (e.g., 5 x 50 mL). The product will move into the organic layer.

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) to

remove residual water.

Solvent Removal: Filter off the drying agent and concentrate the organic phase under

reduced pressure to yield a yellow oil (crude product).

Purification: Purify the crude product using flash silica gel column chromatography. Elute with

a gradient of 0% to 20% ethyl acetate in isohexane.

Final Product: Collect the pure fractions as indicated by TLC analysis and concentrate to

dryness to afford Methyl 6-chloro-3-methylpyrazine-2-carboxylate as a white solid (e.g.,

142 mg, 40.8% yield).[4]

Synthesis Workflow Diagram

Start:
Intermediate 64-4

1. Add POCl₃
2. Heat to 90°C (70 min)

Quench:
Slowly add to H₂O (<40°C)

Extraction:
DCM (5x)

Drying & Concentration:
MgSO₄, Rotovap

Purification:
Silica Gel Chromatography

(EtOAc/Isohexane)

Final Product:
Methyl 6-chloro-3-

methylpyrazine-2-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate.

Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic methods. The

reported data provides a clear fingerprint for the molecule.[4]
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Analysis Method Data

¹H NMR
(400 MHz, CDCl₃) δ: 8.56 (s, 1H, pyrazine-H),

3.94 (s, 3H, -OCH₃), 2.76 (s, 3H, Ar-CH₃).

Mass Spec. (ESI) m/z: 187 [M+H]⁺.

Interpretation:

The ¹H NMR spectrum is clean and definitive. The singlet at 8.56 ppm is characteristic of the

lone proton on the electron-deficient pyrazine ring. The singlets at 3.94 ppm and 2.76 ppm

correspond directly to the methyl ester and the ring-bound methyl protons, respectively.

The mass spectrum confirms the molecular weight of the compound, with the base peak at

m/z 187 corresponding to the protonated molecule.

Core Applications in Medicinal Chemistry
The true value of Methyl 6-chloro-3-methylpyrazine-2-carboxylate lies in its application as a

versatile intermediate for creating high-value pharmaceutical compounds.

Documented Use in Microbicidal Agents
A direct and concrete application of this compound is cited in a Chinese patent for the creation

of novel microbicidal derivatives.[6] This demonstrates its utility as a starting material in

agricultural and potentially human health applications for controlling fungal diseases. The

pyrazine core itself is known to be a key component in compounds with antifungal activity.[7]

Strategic Role in the Synthesis of Kinase Inhibitors
Many modern cancer therapies are small molecule kinase inhibitors, which block signaling

pathways that drive tumor growth. The pyrazine scaffold is a common core in these drugs.[8][9]

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is an ideal starting point for building such

inhibitors for several reasons:

Vector for Elaboration: The chloro group at the 6-position is readily displaced by amines in

SNAr reactions. This is a widely used strategy to link the pyrazine "headgroup" to a "tail"
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fragment that confers selectivity and potency, as seen in the development of dual c-

Met/VEGFR-2 inhibitors and TrkA inhibitors.[10][11]

Amide Coupling: The methyl ester at the 2-position can be hydrolyzed to the corresponding

carboxylic acid, which is then coupled with various amines to form amides. This amide bond

often serves as a critical hydrogen bonding motif for anchoring the inhibitor to the kinase's

hinge region.

Modulation of Properties: The 3-methyl group provides a point of substitution that can be

used to fine-tune the inhibitor's profile, for example, by improving selectivity or metabolic

stability.

The diagram below illustrates a generalized synthetic strategy used in kinase inhibitor

discovery, for which this molecule is perfectly suited.

Step A: SNAr Reaction Step B: Amide Coupling

Methyl 6-chloro-3-
methylpyrazine-2-carboxylate

Displace Cl with R₁-NH₂

(Nucleophilic Aromatic Substitution) Intermediate A 1. Saponification (-CO₂Me → -CO₂H)
2. Couple with R₂-NH₂ (e.g., EDC, HATU)

Final Kinase Inhibitor
(Pyrazine Scaffold)

Click to download full resolution via product page

Caption: General strategy for elaborating the title compound into complex kinase inhibitors.

This strategic approach allows for the rapid generation of diverse molecules for structure-

activity relationship (SAR) studies, which are essential for optimizing lead compounds into

clinical candidates.[12][13][14]

Conclusion and Future Outlook
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is more than just a chemical; it is a key

enabler for innovation in drug discovery. Its well-defined synthesis, characterized properties,

and highly versatile set of functional groups provide medicinal chemists with a reliable and

powerful tool. Its demonstrated use in the synthesis of microbicides and its strategic potential

for building kinase inhibitors underscore its importance. As researchers continue to explore the
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vast chemical space around the pyrazine scaffold, this intermediate is poised to play a

significant role in the development of the next generation of targeted therapies for a wide range

of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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